5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Molecular Structure Analysis
The InChI code for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is 1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid include its molecular weight of 187.2 g/mol and its IUPAC name, 5-(methoxycarbonyl)-3-piperidinecarboxylic acid .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized for various purposes, including medicinal chemistry. The esters of 3-oxocarboxylic acid can be used to produce compounds with multiple stereocenters, which are valuable in creating complex molecules with specific three-dimensional orientations necessary for biological activity .
Anticancer Research
Innovative piperidine ethanone-4,5-dihydropyrazole byproducts have been prepared and evaluated for their anticancer activity. Some compounds in this category have shown potency against specific cancer cell lines, indicating the potential use of piperidine derivatives in cancer treatment .
Anticonvulsant Activity
Schiff bases of piperidine carboxylic acid derivatives have been synthesized and screened for anticonvulsant activity. These compounds are also evaluated for their ability to permeate the blood-brain barrier (BBB), which is crucial for drugs targeting central nervous system disorders .
Chemical Selectivity and Yield Optimization
The synthesis process involving piperidine derivatives can achieve high selectivity and yields, making it an efficient method for producing these compounds. This is important in research applications where precise chemical reactions are required .
Molecular Modeling Studies
Molecular modeling studies are conducted on piperidine derivatives to understand their interactions at the molecular level. This helps in the design of compounds with desired properties and activities .
Drug Discovery
The piperidine nucleus is a common feature in many pharmaceuticals, and derivatives like “5-(Methoxycarbonyl)piperidine-3-carboxylic acid” could be key intermediates in the synthesis of new drugs .
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in … Design, synthesis, evaluation and molecular modeling studies of some … Piperidine nucleus in the field of drug discovery Design, synthesis, evaluation and molecular modeling studies of some …
Mechanism of Action
Safety and Hazards
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
properties
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
748113-39-5 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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